2,5-Difluoro-4-(propan-2-yloxy)aniline
CAS No.:
Cat. No.: VC17842903
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11F2NO |
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Molecular Weight | 187.19 g/mol |
IUPAC Name | 2,5-difluoro-4-propan-2-yloxyaniline |
Standard InChI | InChI=1S/C9H11F2NO/c1-5(2)13-9-4-6(10)8(12)3-7(9)11/h3-5H,12H2,1-2H3 |
Standard InChI Key | FZBQCCOYMLNIAK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)F)N)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 2,5-difluoro-4-(propan-2-yloxy)aniline is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol. This aligns with the general formula of difluoroaniline derivatives, where fluorine atoms and alkoxy groups contribute to molecular diversity.
Table 1: Comparative Molecular Data for Related Difluoroaniline Derivatives
Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for the isopropoxy group appear as a septet (~4.5 ppm) for the methine proton and doublets for the methyl groups (1.2–1.4 ppm). Aromatic protons resonate between 6.5–7.5 ppm, split due to fluorine coupling.
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¹⁹F NMR: Two distinct fluorines at the 2- and 5-positions show resonances near -110 to -120 ppm, influenced by substituent electronegativity.
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Mass Spectrometry (MS): A molecular ion peak at m/z 187.19 confirms the molecular weight. Fragment ions at m/z 170 (loss of NH₂) and 152 (loss of F) are typical.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2,5-difluoro-4-(propan-2-yloxy)aniline involves three key steps:
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Nitration and Fluorination:
Starting from 4-(propan-2-yloxy)aniline, directed nitration introduces nitro groups at specific positions. Subsequent fluorination via Balz-Schiemann or halogen exchange reactions yields the difluoro intermediate . -
Reduction of Nitro Groups:
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts nitro groups to amines, producing the target aniline derivative. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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Nitration | HNO₃, H₂SO₄, 0–5°C | 65–70 |
Fluorination | HF, NaNO₂, 50–60°C | 50–55 |
Reduction | H₂ (1 atm), Pd/C, EtOH | 85–90 |
Challenges in Isomer Control
The regioselectivity of fluorination is critical. Competing reactions may produce undesired isomers (e.g., 3,5-difluoro), necessitating careful temperature control and stoichiometric adjustments .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring undergoes selective reactions:
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Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups at the 3-position, yielding water-soluble derivatives .
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Halogenation: Bromine (Br₂/FeBr₃) adds at the 6-position, forming tetrahalogenated products.
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) enable C–N and C–C bond formation:
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Suzuki Coupling: Reacts with aryl boronic acids to generate biaryl structures, useful in pharmaceutical scaffolds.
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Buchwald-Hartwig Amination: Links secondary amines to the aromatic ring, enhancing solubility.
Applications in Material Science and Pharmaceuticals
Pharmaceutical Intermediates
2,5-Difluoro-4-(propan-2-yloxy)aniline serves as a precursor for:
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Anticancer Agents: Fluorinated anilines enhance membrane permeability in kinase inhibitors.
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Antibiotics: Structural analogs show activity against Gram-positive bacteria .
Advanced Materials
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Liquid Crystals: The isopropoxy group improves mesophase stability in display technologies.
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Polymers: Incorporation into polyimides increases thermal resistance (>300°C) .
Future Directions
Research priorities include:
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